6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4S/c1-2-3-4-5-15-6-8-17(9-7-15)20-23-24-21-26(20)25-19(14-27-21)16-10-12-18(22)13-11-16/h10-13,15,17H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVEFXWQRPXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 860611-03-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a triazole-thiadiazine core structure with a chlorophenyl and pentylcyclohexyl substituent. Its molecular formula is , and it has a molecular weight of approximately 402.99 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN4S |
| Molecular Weight | 402.99 g/mol |
| CAS Number | 860611-03-6 |
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole-thiadiazines have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that related compounds can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the micromolar range .
Case Study:
A study involving synthesized triazole-thiadiazines revealed that certain derivatives displayed potent cytotoxicity against MCF-7 cells, with IC50 values ranging from 6.2 μM to 43.4 μM. These findings suggest that modifications to the triazole-thiadiazine scaffold can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of triazole-thiadiazines have also been explored. Compounds within this class have demonstrated efficacy against various bacterial strains and fungi. For example, a related triazole derivative exhibited comparable antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Mycobacterium tuberculosis | 0.5 µg/mL |
| Triazole Derivative B | Staphylococcus aureus | 1 µg/mL |
| Triazole Derivative C | Candida albicans | 0.8 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Comparison with Similar Compounds
C-6 Position Modifications
- 6-(4-Chlorophenyl) vs. 6-Phenyl : Compounds with a 4-chlorophenyl group at C-6, such as 6-(4-chlorophenyl)-3-phenyl-7H-triazolothiadiazine (MW: 326.8 g/mol), exhibit superior anticancer activity compared to unsubstituted phenyl analogs. Ismail et al. demonstrated that the electron-withdrawing chloro group enhances interactions with cellular targets, achieving a mean growth inhibition of 45.44% across NCI-60 cancer cell lines .
- 6-(4-Methylphenyl) : The methyl group in 6-(4-methylphenyl)-3-phenyl-7H-triazolothiadiazine (MW: 306.39 g/mol) reduces electronic effects but increases hydrophobicity, which may improve bioavailability .
C-3 Position Modifications
- 4-Pentylcyclohexyl vs. Trimethoxyphenyl : The compound 3-(3,4,5-trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolothiadiazine (5a, MW: 417.3 g/mol) demonstrated potent tubulin inhibition (IC₅₀: 0.12 µM) due to the trimethoxy group’s role in mimicking colchicine binding. The 4-pentylcyclohexyl group in the target compound may offer similar steric advantages but with enhanced lipophilicity .
- Adamantyl Groups : Adamantyl-substituted analogs (e.g., 6-adamantyl-3-aryl derivatives) showed moderate antiproliferative activity, suggesting bulky substituents at C-3 can modulate target engagement without sacrificing potency .
Pharmacological Profiles
Anticancer Activity
- Tubulin Inhibition : Compound 5a (C-3 trimethoxyphenyl) inhibited tubulin polymerization at 0.12 µM, comparable to clinical agents like combretastatin A-3. The 4-pentylcyclohexyl group’s larger size may enhance hydrophobic interactions in the tubulin-binding pocket .
- Broad-Spectrum Cytotoxicity: Analogs with 4-chlorophenyl at C-6, such as those in Ismail et al.’s study, showed mean growth inhibition of 45.44% across 60 cancer cell lines, outperforming non-halogenated derivatives .
Antimicrobial Activity
- Antibacterial Effects : Compounds like 6-(4-methoxyphenyl)-3-pyrazolyl derivatives exhibited MIC values of 1.56–3.125 mg/mL against E. coli and S. aureus, surpassing ampicillin in potency . The target compound’s 4-pentylcyclohexyl group may further enhance penetration into bacterial membranes.
- Antifungal Activity : Derivatives with sulfonylbenzyl groups (e.g., 128h) showed MIC = 1.562 mg/mL against C. albicans, indicating that electron-deficient substituents at C-3 improve antifungal efficacy .
Physicochemical and Structural Properties
*Estimated based on substituent contributions.
Key Structure-Activity Relationship (SAR) Trends
C-6 Halogenation : Chlorine or bromine at C-6 enhances anticancer activity by stabilizing charge-transfer interactions with biological targets .
C-3 Bulky Groups : Substituents like 4-pentylcyclohexyl or adamantyl improve lipophilicity and target binding in hydrophobic pockets (e.g., tubulin) .
Electron-Deficient Moieties : Sulfonyl or nitro groups at C-3 enhance antimicrobial activity by increasing electrophilicity and membrane disruption .
Q & A
Q. What are the critical synthetic pathways for 6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, typically starting with 4-thioalkyl phenols or hydrazonoyl halides. Key steps include cyclization of intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols with substituted phenacyl bromides under basic conditions (e.g., KOH). Reaction parameters such as solvent polarity (ethanol vs. DMF), temperature (80–120°C), and catalyst choice (triethylamine) significantly impact yield and purity. For example, cyclization at higher temperatures (100°C) improves ring closure efficiency but may require post-synthesis purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- 1H NMR and IR spectroscopy : Used to confirm functional groups (e.g., NH stretching at ~3200 cm⁻¹) and substituent positions .
- Single-crystal X-ray diffraction : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, the 4-chlorophenyl group often forms a dihedral angle of 15–25° with the triazolo-thiadiazine core .
- Elemental analysis : Validates stoichiometry (C, H, N, S content) to confirm synthetic accuracy .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Purity is quantified via HPLC (≥95% purity for biological assays) and TLC (single-spot validation). Impurities often arise from incomplete cyclization or side reactions; recrystallization in ethanol/water mixtures (1:3 v/v) is standard for purification .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14α-demethylase (CYP51)?
Docking studies using software like AutoDock Vina or Schrödinger Suite evaluate binding affinity to CYP51 (PDB: 3LD6). The 4-pentylcyclohexyl group’s hydrophobicity enhances membrane penetration, while the chlorophenyl moiety interacts with heme iron via π-π stacking. Energy minimization and MD simulations (200 ns) further validate binding stability .
Q. What strategies resolve contradictions in antibacterial activity data across structurally analogous derivatives?
Discrepancies in MIC values (e.g., 4–64 µg/mL) may stem from substituent electronic effects. For instance:
- Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-positive bacteria by increasing membrane disruption.
- Bulkier substituents (e.g., 4-pentylcyclohexyl) may reduce solubility, lowering bioavailability. Systematic SAR studies using Hammett constants and logP calculations are recommended to optimize activity .
Q. How do crystal packing and polymorphism affect physicochemical properties and bioactivity?
Polymorphs with different hydrogen-bonding motifs (e.g., N–H⋯S vs. N–H⋯O) exhibit varying solubility and dissolution rates. For example, a triclinic polymorph (P 1) showed 30% higher solubility in PBS (pH 7.4) than a monoclinic form (P21/c), directly correlating with in vivo efficacy .
Q. What experimental designs mitigate low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% via uniform heating .
- Flow chemistry : Enhances reproducibility for intermediates like 4-amino-triazole-3-thiols, minimizing side-product formation .
Methodological Guidelines
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., substituent size, polarity) affecting bioactivity. Cross-validate with in silico ADMET models .
- Theoretical Frameworks : Link synthesis and activity data to conceptual models like Frontier Molecular Orbital (FMO) theory to predict reactivity or Quantitative Structure-Activity Relationship (QSAR) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
